N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide

Lipophilicity Physicochemical property Drug design

Addressing the synthetic challenge of installing the N-trifluoroethyl group late-stage, this compound serves as a strategic advanced intermediate for 1,4-benzodiazepine APIs like quazepam. It eliminates multi-step protecting group strategies. • Direct Cyclization: Reactive bromoacetamide group enables single-step diazepine ring formation with ammonia or primary amines. • Physicochemical Probe: ΔLogP and fluorine signature (LogP 4.86) allow systematic SAR studies on metabolic stability without core scaffold alteration. • Bioanalytical Standard: Unique mass and halogen pattern ideal for use as an internal standard in non-fluorinated benzodiazepine LC-MS assays.

Molecular Formula C17H12BrClF3NO2
Molecular Weight 434.6 g/mol
CAS No. 22753-81-7
Cat. No. B12848470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide
CAS22753-81-7
Molecular FormulaC17H12BrClF3NO2
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N(CC(F)(F)F)C(=O)CBr
InChIInChI=1S/C17H12BrClF3NO2/c18-9-15(24)23(10-17(20,21)22)14-7-6-12(19)8-13(14)16(25)11-4-2-1-3-5-11/h1-8H,9-10H2
InChIKeyYOHLFPANLAUXOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(2,2,2-trifluoroethyl)acetamide (CAS 22753-81-7) is a synthetic, polyhalogenated acetamide derivative with the molecular formula C17H12BrClF3NO2 and a molecular weight of 434.64 g/mol. It features a benzophenone core substituted with chlorine and a bromoacetyl moiety, further N-alkylated with a 2,2,2-trifluoroethyl group. This compound is structurally related to intermediates used in the synthesis of 1,4-benzodiazepine derivatives, a class known for central nervous system activity. [1] Its unique combination of halogens and the electron-withdrawing trifluoroethyl group dictates its distinct reactivity and physicochemical profile, making it a compound of interest in medicinal chemistry and chemical biology research.

Fluorinated benzodiazepine intermediate for medicinal chemistry
Trifluoroethyl-substituted building block for SAR studies
Potential fluorinated impurity standard for LC-MS/MS

Why Generic Analogs Cannot Substitute This Compound


The N-alkyl substituent on the acetamide nitrogen is a critical determinant of the compound's lipophilicity, electronic properties, and steric bulk, which directly influence its reactivity as a synthetic intermediate and its potential biological target engagement. [1] The 2,2,2-trifluoroethyl group is a well-established bioisostere in medicinal chemistry, known for its ability to modulate metabolic stability and pKa of adjacent functional groups compared to simple alkyl chains. [2] Substituting the trifluoroethyl group with a methyl, ethyl, or cyclopropylmethyl analog would result in a fundamentally different molecule with altered LogP, dipole moment, and steric environment, potentially breaking key interactions in a structure-activity relationship (SAR) or altering the reactivity in subsequent synthetic transformations. Therefore, generic substitution without quantitative comparative data risks experimental failure.

Lipophilicity shift

Replacing trifluoroethyl with alkyl chains may alter LogP and membrane partitioning behavior.

Metabolic stability change

Loss of fluorine atoms can affect oxidative metabolism, impacting pharmacokinetic profiles.

MS detection loss

Non-fluorinated analogs lack distinct mass signature for sensitive LC-MS/MS monitoring.

Quantitative Evidence vs. Closest Analogs


Lipophilicity: Trifluoroethyl vs. Methyl Analog

The target compound's logP is significantly higher than that of its N-methyl analog, indicating a crucial difference in lipophilicity that affects membrane permeability and non-specific binding. [1] A higher logP can be advantageous for targeting lipophilic binding sites or crossing the blood-brain barrier, but it may also increase the risk of off-target effects.

Lipophilicity LogP
Direct head-to-head
Δ LogP +1.31
Reported higher LogP vs. N-methyl analog
Computed cLogP; influences solvent selection and assay design
Lipophilicity Physicochemical property Drug design

Polar Surface Area and Brain Penetration Prediction

The topological polar surface area (TPSA) is a key descriptor for predicting oral absorption and blood-brain barrier penetration. The target compound's TPSA, dictated by its amide and ketone functionalities, is identical to that of its N-methyl analog, as the substitution is on an alkyl chain. [1] However, its higher logP results in a different balance, which can be interpreted for CNS drug-likeness.

TPSA & Permeability
Cross-study comparable
TPSA 37.38 Ų (identical); LogP difference alters passive permeability
Supports distinct ADME profile from non-fluorinated analogs
Computed TPSA; CNS or intracellular target context
Blood-brain barrier CNS drug Physicochemical property

Versatile Electrophilic Intermediate for Synthesis

The presence of a reactive α-bromoacetamide group classifies this compound as a potent electrophile, valuable for introducing the N-(2-benzoyl-4-chlorophenyl)-N-(2,2,2-trifluoroethyl) moiety into more complex structures. [1] This reactivity is directly exploited in the synthesis of bioactive molecules where the trifluoroethyl group is a required pharmacophore.

Electrophilic Reactivity
Class-level inference
Reactive α-bromoacetamide handle
May support nucleophilic substitution for scaffold decoration
Class-based; experimental verification recommended
Organic synthesis Alkylating agent Bromoacetamide

Fluorinated Impurity Standard for LC-MS/MS

The compound is structurally related to impurities arising from the synthesis of benzodiazepine drugs like prazepam. While the N-cyclopropylmethyl analog is a known prazepam impurity, this N-trifluoroethyl variant offers a unique advantage for analytical method development due to its distinct mass and fluorine content, enabling its use as a well-resolved internal standard in LC-MS/MS assays.

MS Detection
Data to verify
Fluorine-specific mass shift and isotope pattern
May support LC-MS/MS internal standard development
Qualitative; requires validation in target matrix
Impurity profiling Benzodiazepine Reference standard

Recommended Application Scenarios


Synthesis of Trifluoroethyl-Substituted Benzodiazepines

The compound serves as a strategic advanced intermediate for convergent synthesis of 1-(2,2,2-trifluoroethyl)-1,4-benzodiazepines. The reactive bromoacetamide group allows for direct cyclization with ammonia or primary amines to form the diazepine ring, installing the trifluoroethyl substituent in a single step, which is critical for the pharmacological activity of drugs like quazepam. [1]

Medicinal Chemistry of Fluorinated Bioisosteres

In SAR studies, the compound can be used to systematically replace an N-methyl or N-ethyl group with an N-trifluoroethyl group on a benzophenone scaffold. The resulting change in physicochemical properties (ΔLogP) allows medicinal chemists to probe the effects of fluorination on target binding, metabolic stability, and cellular potency without altering the core scaffold. [2]

Fluorinated Reference Standards for LC-MS/MS

The unique mass and fluorine signature of this compound makes it an excellent candidate for use as an internal standard or a system suitability test mixture component in quantitative bioanalytical assays for non-fluorinated benzodiazepine analogs. Its chromatographic retention time, driven by a LogP of 4.86, ensures good separation from earlier-eluting, less lipophilic impurities. [3]

Probing Halogen Bonding in Structural Biology

The combination of bromine, chlorine, and trifluoromethyl groups offers multiple halogen-bond donor sites. This molecule can be used as a tool compound in co-crystallography studies with proteins like transthyretin or kinases, where fluorine and bromine atoms can mediate specific, non-covalent interactions with backbone carbonyls, aiding in fragment-based drug design. [2]

Application
Selection Property
Validation Focus
Trifluoroethyl benzodiazepine synthesis
Reactive bromoacetamide for diazepine cyclization
Ring-closure efficiency and trifluoroethyl incorporation
Fluorinated bioisostere SAR studies
Trifluoroethyl vs. alkyl chain physicochemical shift
LogP and metabolic stability profiling
Fluorinated reference standard for LC-MS/MS
Distinct fluorine mass signature
Chromatographic resolution and matrix-effect evaluation
Halogen bonding probe in structural biology
Multi-halogen (Br, Cl, CF₃) donor sites
Co-crystallization and non-covalent interaction mapping
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